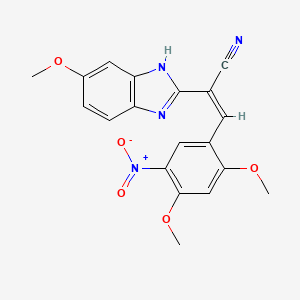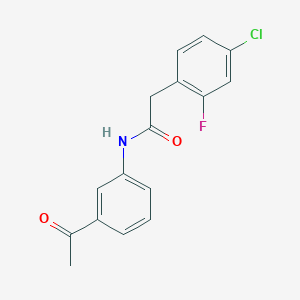
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as DMNBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. DMNBA is a member of the acrylonitrile family, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to be related to its ability to induce apoptosis in cancer cells. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to activate the caspase pathway, leading to the cleavage of proteins involved in cell survival and proliferation. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile inhibits the proliferation of cancer cells by inducing apoptosis. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been found to possess anti-inflammatory properties, reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments, including its high purity and reliability in synthesis. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is also stable under normal laboratory conditions, making it suitable for long-term storage. However, 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has some limitations, including its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
For 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile research include the development of 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile derivatives, investigation of potential synergistic effects with other anticancer agents, and development of 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile-based drug delivery systems.
Métodos De Síntesis
The synthesis of 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 5-methoxy-1H-benzimidazole-2-carbaldehyde with 2,4-dimethoxy-5-nitrobenzyl bromide in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with acrylonitrile and potassium carbonate to obtain 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. The synthesis method has been optimized to increase yield and purity, making it a reliable method for producing 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile.
Aplicaciones Científicas De Investigación
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential pharmacological properties. Several studies have shown that 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile exhibits significant anticancer activity by inducing apoptosis in cancer cells. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been found to possess antiviral properties, inhibiting the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
(Z)-3-(2,4-dimethoxy-5-nitrophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-26-13-4-5-14-15(8-13)22-19(21-14)12(10-20)6-11-7-16(23(24)25)18(28-3)9-17(11)27-2/h4-9H,1-3H3,(H,21,22)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVWUZBQEUDAPN-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3OC)OC)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3OC)OC)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5462743.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5462748.png)
![N-(4-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5462757.png)
![N-{1-(hydroxymethyl)-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5462759.png)
![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5462765.png)

![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanoic acid](/img/structure/B5462775.png)

![methyl 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5462816.png)
![1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid](/img/structure/B5462822.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylpiperidine](/img/structure/B5462826.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(1-ethylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5462833.png)
![10-(3-hydroxy-4-methoxybenzylidene)-7-(2-methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B5462841.png)